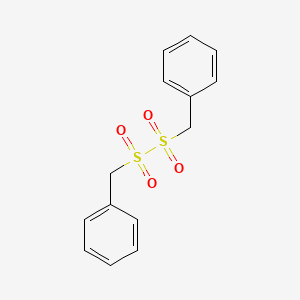![molecular formula C22H27Br2IN6O3 B14451417 (NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide CAS No. 74195-61-2](/img/structure/B14451417.png)
(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 2-formyl-1-methyl-, iodide, oxime mixed with 1,1’-trimethylenebis(4-formylpyridinium), dibromide, dioxime (1:1) is a complex chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 2-formyl-1-methyl-, iodide, oxime mixed with 1,1’-trimethylenebis(4-formylpyridinium), dibromide, dioxime (1:1) involves multiple steps. The initial step typically includes the formation of pyridinium salts through the reaction of pyridine derivatives with appropriate halides. For instance, 2-formyl-1-methylpyridinium iodide can be synthesized by reacting 2-formylpyridine with methyl iodide under controlled conditions . Similarly, 1,1’-trimethylenebis(4-formylpyridinium) dibromide can be prepared by reacting 4-formylpyridine with 1,3-dibromopropane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to isolate the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 2-formyl-1-methyl-, iodide, oxime mixed with 1,1’-trimethylenebis(4-formylpyridinium), dibromide, dioxime (1:1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced pyridinium derivatives .
Wissenschaftliche Forschungsanwendungen
Pyridinium, 2-formyl-1-methyl-, iodide, oxime mixed with 1,1’-trimethylenebis(4-formylpyridinium), dibromide, dioxime (1:1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and drug delivery.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium, 1,2-dimethyl-, iodide
- 4-Formyl-1-methylpyridinium benzenesulfonate
- Pyridinium, 2-formyl-1-methyl-, iodide
Uniqueness
Pyridinium, 2-formyl-1-methyl-, iodide, oxime mixed with 1,1’-trimethylenebis(4-formylpyridinium), dibromide, dioxime (1:1) is unique due to its mixed composition and the presence of both iodide and dibromide salts.
Eigenschaften
CAS-Nummer |
74195-61-2 |
|---|---|
Molekularformel |
C22H27Br2IN6O3 |
Molekulargewicht |
710.2 g/mol |
IUPAC-Name |
(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide |
InChI |
InChI=1S/C15H16N4O2.C7H8N2O.2BrH.HI/c20-16-12-14-2-8-18(9-3-14)6-1-7-19-10-4-15(5-11-19)13-17-21;1-9-5-3-2-4-7(9)6-8-10;;;/h2-5,8-13H,1,6-7H2;2-6H,1H3;3*1H |
InChI-Schlüssel |
NTEBFWUMCZQONE-UHFFFAOYSA-N |
Isomerische SMILES |
C[N+]1=CC=CC=C1/C=N/O.C1=C[N+](=CC=C1/C=N/O)CCC[N+]2=CC=C(C=C2)/C=N/O.[Br-].[Br-].[I-] |
Kanonische SMILES |
C[N+]1=CC=CC=C1C=NO.C1=C[N+](=CC=C1C=NO)CCC[N+]2=CC=C(C=C2)C=NO.[Br-].[Br-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


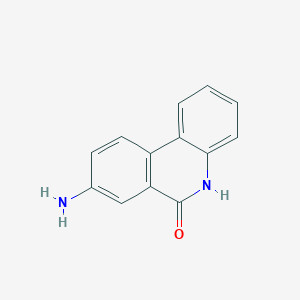

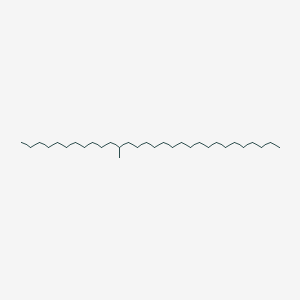
![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)
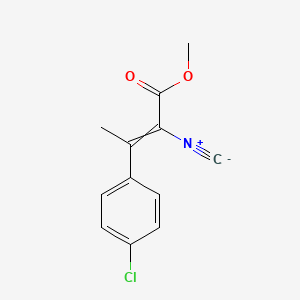

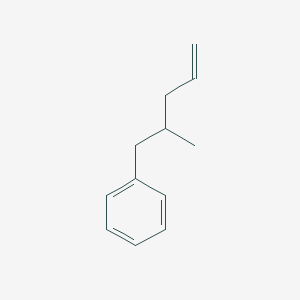

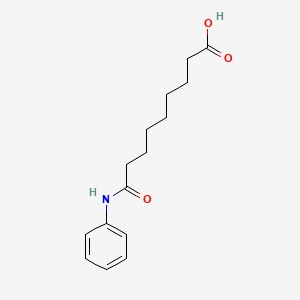
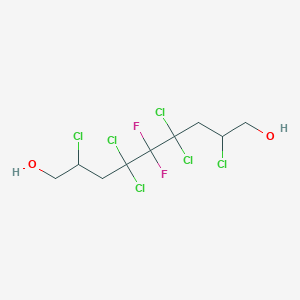
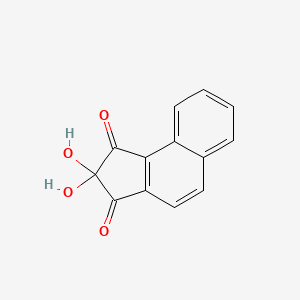

![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
